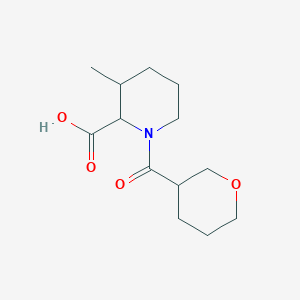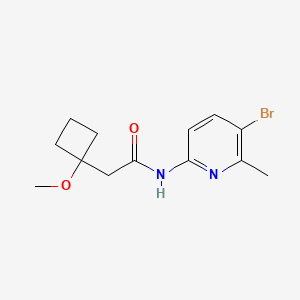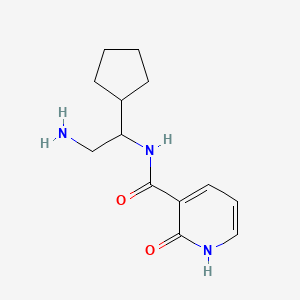
3-Methyl-1-(oxane-3-carbonyl)piperidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-(oxane-3-carbonyl)piperidine-2-carboxylic acid, also known as 3-MOCPCA, is a synthetic compound that has been widely used in scientific research. This compound belongs to the family of piperidine carboxylic acids, which have been found to have various biological activities.
作用機序
The mechanism of action of 3-Methyl-1-(oxane-3-carbonyl)piperidine-2-carboxylic acid involves its binding to the sigma-1 receptor. This binding leads to the activation of various signaling pathways, including the ERK1/2 and PI3K/Akt pathways. These pathways have been found to be involved in various cellular processes, including cell survival, proliferation, and differentiation. Therefore, this compound has been found to have neuroprotective effects in various in vitro and in vivo models of neurological disorders.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors such as BDNF and NGF, which are important for the growth and survival of neurons. It has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative stress. Additionally, this compound has been found to increase the levels of neurotransmitters such as dopamine and serotonin, which are important for mood regulation.
実験室実験の利点と制限
One of the main advantages of using 3-Methyl-1-(oxane-3-carbonyl)piperidine-2-carboxylic acid in lab experiments is its high affinity for the sigma-1 receptor. This allows for the selective activation of this receptor without affecting other receptors. Additionally, this compound has been found to have good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies.
One of the limitations of using this compound is its low yield in the synthesis method. This can make it difficult to obtain large quantities of the compound for experiments. Additionally, this compound has been found to have some toxicity at high doses, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 3-Methyl-1-(oxane-3-carbonyl)piperidine-2-carboxylic acid. One area of interest is its potential use in the treatment of neurological disorders such as depression and Alzheimer's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on various signaling pathways. Finally, the synthesis method of this compound could be optimized to increase the yield of the compound and make it more accessible for research.
合成法
The synthesis of 3-Methyl-1-(oxane-3-carbonyl)piperidine-2-carboxylic acid involves several steps. First, 3-methylpiperidine-2,6-dione is reacted with ethyl oxalate to form 3-methyl-1-(oxalyl)piperidine-2,6-dione. This intermediate is then reacted with 1,3-propanediol to form the final product, this compound. The yield of this synthesis method is around 50%.
科学的研究の応用
3-Methyl-1-(oxane-3-carbonyl)piperidine-2-carboxylic acid has been widely used in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes. The sigma-1 receptor has been implicated in many neurological disorders, including depression, anxiety, and Alzheimer's disease. Therefore, this compound has been used as a tool compound to study the sigma-1 receptor and its role in these disorders.
特性
IUPAC Name |
3-methyl-1-(oxane-3-carbonyl)piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-9-4-2-6-14(11(9)13(16)17)12(15)10-5-3-7-18-8-10/h9-11H,2-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAWKBOUZWNOPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1C(=O)O)C(=O)C2CCCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,9,10-Trimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6644762.png)
![2-[4-[2-(1-Methoxycyclobutyl)acetyl]morpholin-2-yl]acetic acid](/img/structure/B6644763.png)
![6-Chloro-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6644771.png)
![10-Ethyl-4-fluoro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6644775.png)
![10-Ethyl-6-fluoro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6644779.png)
![3-[3-(2-Phenylpropan-2-yl)-1,2,4-oxadiazol-5-yl]propanenitrile](/img/structure/B6644784.png)

![2-[(4-Chloro-3-fluorobenzoyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B6644792.png)

![1-[1-[(1-Methyltriazol-4-yl)methyl]azepan-2-yl]propan-2-ol](/img/structure/B6644821.png)

![1-[(2-Methyltetrazol-5-yl)methyl]-3-(trifluoromethyl)pyrrolidin-3-ol](/img/structure/B6644843.png)
![3-[(3-Chloro-2-methylbenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644858.png)
